molecular formula C3H5NO B046674 Methoxyacetonitrile CAS No. 1738-36-9

Methoxyacetonitrile

Cat. No. B046674
CAS RN: 1738-36-9
M. Wt: 71.08 g/mol
InChI Key: QKPVEISEHYYHRH-UHFFFAOYSA-N
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Description

Methoxyacetonitrile, also known as methyl ethyl ketoxime, is an organic compound with the molecular formula C3H7NO. It is a colorless liquid with a strong odor and is highly flammable. This compound is an important intermediate in the synthesis of a variety of chemicals, such as pharmaceuticals, herbicides, and dyes. It is also used as a reagent in organic synthesis and as a solvent for various organic compounds. It has been used in the production of polymers and in the manufacture of explosives.

Scientific Research Applications

  • Astronomical Observations : Methoxyacetonitrile's millimeter-wave spectrum is well-behaved, resembling an asymmetric rigid-rotor with no repulsive interactions, making it suitable for observational studies in the interstellar medium (Braakman & Blake, 2010).

  • Biological Chemistry : It is effective in blocking AP sites in uracil-containing polynucleotides, preventing degradation by AP endonucleases and inhibiting uracil-DNA glycosylase activity (Liuzzi & Talpaert-Borlé, 1985).

  • Pharmacological Research : Short-chain fatty acids like methoxyacetic acid increase cellular sensitivity to estrogens, progestins, and other nuclear hormone receptor ligands, serving as hormone sensitizers (Jansen et al., 2004).

  • Organometallic Chemistry : It plays a role in the hydration of nitriles in aqueous solution, providing a promising route for the synthesis of amides and amide-based compounds (Breno, Pluth, & Tyler, 2003).

  • Polymer Science : Electropolymerization of m-methoxytoluene in acetonitrile on a platinum anode produces a conducting polymer with photoluminescence (Bergaoui, Saïd, & Matoussi, 2002).

  • Organic Synthesis : this compound is involved in selective cleavage of p-methoxybenzyl ethers and esters in acetonitrile (Sharma, Reddy, & Krishna, 2003).

  • Structural Analysis : The infra-red spectra of this compound indicate its most stable conformation in the vapour state (Jones & Orville-Thomas, 1963).

  • Chemical Reactions : this compound's rotational spectrum reveals conformational details, important for understanding its chemical behavior (Kewley, 1974).

  • Metabolite Analysis : It's used in HPLC methods for determining metabolites like 6-MNA in human serum (Jang et al., 1995).

  • Photochemotherapy : this compound derivatives have been used in photochemotherapy treatments for conditions like psoriasis (Parrish et al., 1974).

Safety and Hazards

Methoxyacetonitrile is harmful if inhaled, in contact with skin, or if swallowed. It is also a flammable liquid and vapour . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-methoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-5-3-2-4/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPVEISEHYYHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061937
Record name Acetonitrile, methoxy-
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Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1738-36-9
Record name Methoxyacetonitrile
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Record name Acetonitrile, 2-methoxy-
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Record name Methoxyacetonitrile
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Record name Acetonitrile, 2-methoxy-
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Record name Methoxyacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is methoxyacetonitrile relevant in astrochemistry?

A1: this compound is studied in astrochemistry as a potential tracer of complex organic molecules in interstellar space. It's structurally related to methanol (CH3OH) and ammonia (NH3), two abundant interstellar molecules, and studying its presence can shed light on the chemical pathways leading to more complex organic compounds in space [, ].

Q2: What is the significance of the gauche and trans conformers of this compound?

A2: this compound exists in two conformations, gauche and trans, differing in the relative orientation of the -CH3 and -CN groups around the O-CH2 bond. These conformers have distinct spectroscopic properties, impacting their detection and study in interstellar space and the laboratory [, , , , ]. The gauche conformer is more stable in the gas and liquid phases [].

Q3: What spectroscopic techniques have been used to study this compound?

A3: Researchers have extensively used infrared (IR) [, , ], Raman [], and microwave spectroscopy [, , ] to characterize this compound. These techniques provide insights into its vibrational modes, rotational constants, conformational equilibrium, and barriers to internal rotation. This data is crucial for interpreting astronomical observations and developing accurate theoretical models [].

Q4: How has this compound been utilized in materials science?

A4: this compound has found application in the development of dye-sensitized solar cells (DSSCs). It serves as a solvent for the electrolyte solution, which plays a crucial role in charge transport within the cell [, , , ].

Q5: What challenges arise when using this compound in DSSCs with highly viscous electrolytes?

A5: In DSSCs employing highly viscous electrolytes, the slow diffusion of iodine within the electrolyte solution, particularly the rate of dye cation reduction, can limit the device's energy conversion efficiency. This limitation necessitates careful optimization of the electrolyte composition, including the choice of cations and their concentrations, to mitigate the adverse effects of high viscosity [].

Q6: What synthetic routes utilize this compound as a starting material?

A7: this compound serves as a versatile building block in organic synthesis. For example, it has been employed in synthesizing flavone derivatives, specifically jaceidin, through the Hoesch reaction and subsequent modifications []. It has also been used in preparing bis-(2-arylethyl)amines, compounds of significance in biosynthesis studies, by exploiting the reactivity of its nitrile group []. Additionally, it can be used to synthesize 1,4-diamino-3,4-dicyano-2-azabutadiene by reacting with hydrogen cyanide [].

Q7: How have computational methods contributed to understanding this compound?

A8: Computational chemistry, particularly ab initio calculations, has been instrumental in predicting and corroborating experimental findings related to this compound. These calculations have provided valuable insights into its conformational stability, barriers to internal rotation, and vibrational frequencies []. Such computational studies are essential for interpreting spectroscopic data and guiding further experimental investigations.

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